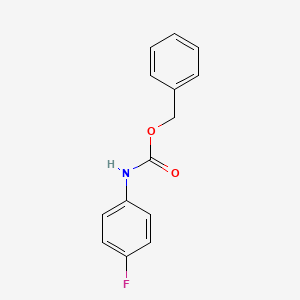

Carbamic acid, (4-fluorophenyl)-, phenylmethyl ester

Description

Carbamates are widely studied for their pharmacological and biochemical properties, particularly as enzyme inhibitors, ion channel modulators, and bioactive intermediates.

Properties

CAS No. |

208341-62-2 |

|---|---|

Molecular Formula |

C14H12FNO2 |

Molecular Weight |

245.25 g/mol |

IUPAC Name |

benzyl N-(4-fluorophenyl)carbamate |

InChI |

InChI=1S/C14H12FNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |

InChI Key |

WFJCSNHPYGESIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Traditional Carbamate Synthesis via Chloroformates

One of the most common approaches involves the reaction of an amine or alcohol with an aryl or alkyl chloroformate. For the preparation of carbamic acid, (4-fluorophenyl)-, phenylmethyl ester, the following steps are typical:

Activation of the acid moiety : The carboxylic acid precursor is converted into an acyl chloride or chloroformate intermediate using reagents such as oxalyl chloride or thionyl chloride, often catalyzed by a small amount of dimethylformamide (DMF).

Reaction with alcohol : The activated intermediate is then reacted with benzyl alcohol (phenylmethyl alcohol) under basic conditions (e.g., triethylamine or pyridine) to form the carbamate ester.

Reaction conditions : This reaction is carried out in inert solvents like dichloromethane at temperatures ranging from 0 °C to 140 °C, with reaction times varying from 1 to 74 hours depending on scale and conditions.

Purification : The product is isolated by standard work-up procedures including extraction, washing, and chromatographic purification if necessary.

Carbamate Synthesis via Activated Mixed Carbonates

An alternative method involves the use of activated mixed carbonates such as p-nitrophenyl chloroformate or N-hydroxysuccinimide (NHS) esters. These reagents react with alcohols to form activated carbonates, which subsequently react with amines to yield carbamates.

Advantages : This method offers milder reaction conditions and better selectivity, often used in drug design for synthesizing carbamate derivatives.

Procedure : For example, p-nitrophenyl chloroformate is treated with benzyl alcohol to form an activated carbonate intermediate, which then reacts with the 4-fluoroaniline or related amines to produce the desired carbamate.

Stability and storage : Activated carbonates such as benzotriazole-based derivatives can be stored for extended periods, facilitating convenient synthesis workflows.

Carbamate Formation via Isocyanate Intermediates

Carbamates can also be prepared by trapping isocyanate intermediates formed through Curtius rearrangement of acyl azides derived from corresponding carboxylic acids.

Curtius rearrangement : Aromatic carboxylic acids substituted with fluorine can be converted into acyl azides using di-tert-butyl dicarbonate and sodium azide. Upon heating, the acyl azide rearranges to an isocyanate intermediate.

Trapping with alcohol : The isocyanate is then trapped by benzyl alcohol to form the carbamate ester.

Reaction conditions : This method requires elevated temperatures (40–75 °C) and often catalysts such as tetrabutylammonium bromide and zinc(II) triflate to facilitate rearrangement and trapping.

Detailed Preparation Procedure for this compound

Based on the above methodologies, the following detailed synthetic route is recommended for this compound:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Fluorophenyl chloroformate (prepared from 4-fluorobenzoic acid and oxalyl chloride/DMF) | Activation of 4-fluorobenzoic acid to chloroformate intermediate |

| 2 | Benzyl alcohol, triethylamine, dichloromethane, 0–25 °C, 2–4 hours | Nucleophilic substitution of chloroformate with benzyl alcohol to form carbamate ester |

| 3 | Work-up: aqueous extraction, drying, and purification by column chromatography | Isolation of pure this compound |

Notes on Reaction Parameters:

Solvent choice : Dichloromethane or other inert solvents are preferred for solubility and reaction control.

Base : Triethylamine or pyridine neutralizes the hydrochloric acid formed during the reaction, preventing side reactions.

Temperature control : Low temperature minimizes side reactions and decomposition.

Reaction time : Typically 1–4 hours; monitoring by TLC or HPLC is recommended.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Chloroformate Route | Oxalyl chloride, 4-fluorobenzoic acid, benzyl alcohol, triethylamine | 0–25 °C, 2–4 h, DCM solvent | 70–90% | High purity, well-established | Requires handling of corrosive reagents |

| Activated Mixed Carbonates | p-Nitrophenyl chloroformate, benzyl alcohol, amine | Room temp to mild heat, base catalyzed | 60–85% | Mild conditions, good selectivity | Multi-step preparation of activated carbonate |

| Curtius Rearrangement | Di-tert-butyl dicarbonate, sodium azide, benzyl alcohol | 40–75 °C, catalyst required | 50–80% | Useful for sensitive substrates | Requires azide handling, elevated temp |

Research Findings and Practical Considerations

Stability : Carbamates prepared via activated carbonates or chloroformates show good stability under ambient conditions, facilitating storage and handling.

Scalability : The chloroformate method is scalable with proper safety measures for handling reactive intermediates.

Selectivity : Use of activated mixed carbonates improves selectivity and reduces side products such as ureas or over-acylated species.

Catalysts : Rhodium catalysts have been used in related carbamate syntheses to improve yields and reaction rates, especially for complex substrates.

Side products : Formation of urea derivatives can occur, especially under basic conditions with amines; careful control of stoichiometry and reaction time is essential.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-fluorophenyl)-, phenylmethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carbamic acid and benzyl alcohol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Hydrolysis: (4-fluorophenyl)carbamic acid and benzyl alcohol.

Reduction: (4-fluorophenyl)methylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, (4-fluorophenyl)-, phenylmethyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for releasing active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of carbamic acid, (4-fluorophenyl)-, phenylmethyl ester involves the formation of a covalent bond with target molecules through its carbamate group. This covalent modification can inhibit the activity of enzymes or alter the function of proteins. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Substituent Effects on Aromatic Groups

- 4-Fluorophenyl vs. Other Aryl Groups: The 4-fluorophenyl group distinguishes this compound from analogs like carbamic acid, phenyl ester (benzyl carbamate, ). For example, Retigabine (), a 4-fluorobenzylamino carbamate, modulates KCNQ ion channels, suggesting fluorinated aryl groups enhance specificity . NSC282187 (): A pyridinyl ester analog with a 4-fluorophenyl group demonstrated potent protease inhibition (IC₅₀ and Kᵢ values), highlighting the role of fluorination in enzyme binding .

Ester Group Variations

- Benzyl Ester vs. Alkyl Esters: Benzyl esters (phenylmethyl) generally exhibit higher stability and activity compared to alkyl esters. notes that methyl- and benzyl-carbamic esters show strong physostigmine-like activity, whereas ethyl and phenyl esters are less active. For instance, physostigmine analogs with methylphenyl-carbamic esters stimulate intestinal peristalsis but lack curare antagonism, unlike dimethylcarbamates . Ethyl Carbamate (Urethane) (): Ethyl esters like urethane are carcinogenic (EU Category 2), but benzyl esters may reduce toxicity due to slower metabolic activation .

Halogenation and Bioactivity

- Fluoro vs. Chloro Substituents: Chlorinated carbamates, such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (), show varied lipophilicity and binding kinetics. Fluorination often improves metabolic stability and target affinity compared to bulkier halogens like chlorine .

Pharmacological and Biochemical Activity

Enzyme Inhibition

Ion Channel Modulation

- KCNQ4 Channel Restoration :

Retigabine and flupirtine (), both fluorophenyl carbamates, restore deafness-causing KCNQ4 mutations. The benzyl ester in the target compound may similarly stabilize ion channel interactions .

Metabolic and Toxicological Considerations

Metabolic Stability

Toxicity Profile

Biological Activity

Carbamic acid, (4-fluorophenyl)-, phenylmethyl ester, also known as a carbamate derivative, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Carbamic acid derivatives often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound may include:

- Enzyme Inhibition : The compound can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission. This inhibition can lead to increased levels of neurotransmitters in synaptic clefts, potentially enhancing cognitive functions or exhibiting neuroprotective effects .

- Modulation of Receptor Activity : The compound may bind to specific receptors, modulating their activity. This interaction could influence various signaling pathways involved in neurological disorders.

Anticancer Activity

Recent studies have indicated that carbamate derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain piperidine derivatives exhibited better cytotoxicity than traditional chemotherapeutics like bleomycin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Carbamate Derivative 1 | 12.5 | FaDu Hypopharyngeal |

| Carbamate Derivative 2 | 8.0 | MDA-MB-231 Breast Cancer |

Neuroprotective Effects

In the context of neurodegenerative diseases such as Alzheimer's disease, carbamate derivatives have shown promise as dual inhibitors of AChE and BuChE. These compounds not only increase acetylcholine levels but also exhibit antioxidant properties that may protect neuronal cells from oxidative stress .

| Mechanism | Effect |

|---|---|

| AChE Inhibition | Increased acetylcholine |

| Antioxidant Activity | Reduced oxidative stress |

Case Studies

- Study on AChE Inhibition : A study evaluated the effectiveness of various carbamate derivatives in inhibiting AChE activity in vitro. Results indicated that the presence of the fluorine atom significantly enhanced inhibitory potency compared to non-fluorinated analogs .

- Clinical Trials for Cancer Treatment : Several analogs based on this compound are currently under investigation for their potential use in cancer therapy. Preliminary results suggest that they may overcome multidrug resistance by inhibiting specific ABC transporters associated with drug efflux .

Q & A

Basic Research Question

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorophenyl proton shifts at δ 7.2–7.4 ppm).

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers; retention time and peak area quantify ee.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₄H₁₂FNO₂; theoretical [M+H]⁺ = 258.0930).

- X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

What strategies resolve contradictions in reported reaction yields for this compound’s synthesis?

Advanced Research Question

Contradictions often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., THF) favor nucleophilic attack but may reduce steric control. Compare yields in dichloromethane vs. toluene .

- Catalyst source : Commercial NaBH₄ may contain trace metals affecting reducibility. Use freshly distilled or recrystallized reagents.

- Microbial strain variability : Rhodococcus strains (e.g., MA 7205 vs. KY1) exhibit differing enzymatic activity; screen multiple strains and optimize growth media .

What are the known biological targets or pharmacological activities associated with this compound?

Basic Research Question

Structurally analogous compounds (e.g., retigabine, a 4-fluorobenzyl carbamate) modulate voltage-gated potassium channels (KCNQ2/3). In vitro assays (patch-clamp electrophysiology) demonstrate EC₅₀ values <10 μM for KCNQ activation. Evaluate activity via:

- HEK293 cells transfected with KCNQ4 mutations.

- Fluorescence-based flux assays using thallium-sensitive dyes .

How to optimize microbial biotransformation for producing derivatives with high stereochemical control?

Advanced Research Question

- Enzyme engineering : Use directed evolution to enhance Rhodococcus monooxygenase substrate specificity.

- Fed-batch fermentation : Maintain dissolved oxygen >30% saturation and glucose feed rate at 0.1 g/L/h to prolong enzyme activity.

- Co-solvent systems : Add 5–10% DMSO to improve substrate solubility without denaturing enzymes .

What are the stability considerations for storing this compound under laboratory conditions?

Basic Research Question

- Storage : Protect from light and moisture; store at -20°C in amber vials with desiccant.

- Degradation pathways : Hydrolysis of the carbamate ester occurs in aqueous solutions (pH >8). Monitor via HPLC every 6 months .

How does the electronic nature of substituents on the phenyl ring influence reactivity in nucleophilic reactions?

Advanced Research Question

- Electron-withdrawing groups (e.g., -Cl) : Increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. For example, 2,6-dichlorophenyl analogs exhibit 2x faster reaction rates compared to unsubstituted derivatives .

- Steric effects : Ortho-substituents hinder nucleophile access, reducing yield. Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.